molecular formula C15H11Br2NO3 B12471941 4-bromo-2-[(E)-[(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)imino]methyl]phenol

4-bromo-2-[(E)-[(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)imino]methyl]phenol

Cat. No.: B12471941
M. Wt: 413.06 g/mol
InChI Key: NVHPAOJBGKBOAE-UHFFFAOYSA-N
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Description

4-bromo-2-[(E)-[(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)imino]methyl]phenol is a complex organic compound that features a brominated phenol and a benzodioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-[(E)-[(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)imino]methyl]phenol typically involves multiple steps. One common approach is to start with the bromination of phenol to obtain 4-bromophenol. This is followed by the formation of the benzodioxin moiety through a series of reactions involving dihydroxybenzene and brominated intermediates. The final step involves the condensation of the benzodioxin derivative with the brominated phenol under specific conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-[(E)-[(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)imino]methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The bromine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted phenols and benzodioxins.

Scientific Research Applications

4-bromo-2-[(E)-[(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)imino]methyl]phenol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of 4-bromo-2-[(E)-[(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)imino]methyl]phenol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its phenolic and imine groups. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2-methylphenol: Similar structure but lacks the benzodioxin moiety.

    8-bromo-2,3-dihydro-1,4-benzodioxin-6-ylamine: Similar structure but lacks the phenolic group.

Uniqueness

4-bromo-2-[(E)-[(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)imino]methyl]phenol is unique due to the presence of both a brominated phenol and a benzodioxin moiety

Properties

Molecular Formula

C15H11Br2NO3

Molecular Weight

413.06 g/mol

IUPAC Name

4-bromo-2-[(5-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)iminomethyl]phenol

InChI

InChI=1S/C15H11Br2NO3/c16-10-1-2-13(19)9(5-10)8-18-11-6-12(17)15-14(7-11)20-3-4-21-15/h1-2,5-8,19H,3-4H2

InChI Key

NVHPAOJBGKBOAE-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C=C2Br)N=CC3=C(C=CC(=C3)Br)O

Origin of Product

United States

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